Sanguinarina

Descripción general

Descripción

La sanguinarina es un alcaloide cuaternario policíclico derivado de varias especies de plantas, incluyendo Sanguinaria canadensis (sangre de drago), Argemone mexicana (amapola mexicana espinosa), Chelidonium majus y Macleaya cordata . Es conocida por sus propiedades tóxicas, en particular su capacidad para matar células animales al inhibir la proteína transmembrana Na+/K±ATPasa . Históricamente, la this compound se ha utilizado en la medicina tradicional por sus supuestas propiedades terapéuticas, aunque su uso ahora está más restringido debido a su toxicidad .

Aplicaciones Científicas De Investigación

La sanguinarina se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas. En química, se utiliza como un compuesto modelo para estudiar las interacciones de los alcaloides con los ácidos nucleicos . En biología y medicina, la this compound ha mostrado promesa como un agente anticancerígeno debido a su capacidad para inducir apoptosis en las células cancerosas . También exhibe propiedades antimicrobianas, lo que la convierte en un candidato potencial para el desarrollo de nuevos antibióticos . Además, la this compound se ha investigado por sus actividades antiinflamatorias y antiparasitarias .

Mecanismo De Acción

El mecanismo principal por el cual la sanguinarina ejerce sus efectos es a través de la inhibición de la proteína transmembrana Na+/K±ATPasa, lo que lleva a la muerte celular . También interfiere con la síntesis de ADN y ARN al intercalarse con estos ácidos nucleicos . Se ha demostrado que la this compound induce apoptosis en las células cancerosas al activar varias vías de señalización de muerte celular . Además, aumenta la capacidad de ruptura de la membrana bacteriana de la polimixina B, un antibiótico tradicional, potenciando así su eficacia contra las infecciones bacterianas gramnegativas .

Análisis Bioquímico

Biochemical Properties

Sanguinarine interacts with various enzymes, proteins, and other biomolecules. It forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action, particularly the anticancer activity . It also shows binding to functional proteins like serum albumins, lysozyme, and hemoglobin .

Cellular Effects

Sanguinarine has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation, migration, and lumen formation of HUVECs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit tumor growth and tumor angiogenesis of subcutaneously transplanted tumors in Lewis lung cancer mice .

Molecular Mechanism

Sanguinarine exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, sanguinarine shows changes in its effects. It has been observed to significantly decrease cell stiffness and traction force, inhibit reactivity of ASMCs to histamine, and disrupt the fiber structures in ASMCs in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of sanguinarine vary with different dosages in animal models. In a study on Schistosoma mansoni, a single dose of 5 mg/kg/day of sanguinarine reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1%, and female worms at 52.0%, 39.1%, 52.7%, and 20.2%, respectively .

Metabolic Pathways

Sanguinarine is involved in various metabolic pathways. It is mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .

Transport and Distribution

Sanguinarine is transported and distributed within cells and tissues. It has been found that sanguinarine impairs the acidic environment of lysosomes by inhibiting cathepsin D maturation .

Subcellular Localization

The subcellular localization of sanguinarine and its effects on its activity or function have been studied. It has been found that sanguinarine biosynthetic enzymes are localized to three subcellular compartments: the cytosol, nucleus, and endoplasmic reticulum . This alternating localization indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of sanguinarine metabolism .

Métodos De Preparación

La sanguinarina se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción del compuesto de las raíces de Sanguinaria canadensis y otras especies relacionadas . El proceso de extracción generalmente implica el uso de solventes como metanol o etanol para aislar el alcaloide del material vegetal. Los métodos de producción industrial pueden implicar el uso de enfoques biotecnológicos para mejorar el rendimiento de la this compound a partir de fuentes vegetales .

Análisis De Reacciones Químicas

La sanguinarina experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se sabe que se intercala con el ADN y el ARN, afectando su síntesis . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound que pueden tener diferentes actividades biológicas .

Comparación Con Compuestos Similares

La sanguinarina es parte de la familia de alcaloides benzofenantridínicos, que incluye otros compuestos como la queleritrina y la dihidrothis compound . Estos compuestos comparten características estructurales y actividades biológicas similares, pero la this compound es única en sus potentes efectos inhibitorios sobre la proteína transmembrana Na+/K±ATPasa . La queleritrina, por ejemplo, también exhibe propiedades antimicrobianas y anticancerígenas, pero difiere en sus objetivos moleculares y vías específicas . Otros compuestos similares incluyen la berberina, que tiene una estructura molecular diferente pero comparte algunas actividades biológicas superpuestas con la this compound .

Actividad Biológica

Sanguinarine is a naturally occurring benzophenanthridine alkaloid primarily derived from the root of Sanguinaria canadensis. It has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of sanguinarine, presenting detailed research findings, case studies, and data tables.

Sanguinarine exists in two forms: the cationic iminium and the neutral alkanolamine. Its ability to intercalate with DNA and RNA allows it to bind effectively to various proteins, influencing cellular processes. The mechanism by which sanguinarine exerts its effects includes:

- DNA Intercalation : Sanguinarine acts as an excellent intercalator, particularly in its iminium form, affecting nucleic acid function .

- Antimicrobial Activity : It induces bacterial cell lysis by promoting the release of membrane-bound autolytic enzymes .

- Antitumor Effects : Sanguinarine has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines .

Antimicrobial Activity

Sanguinarine exhibits potent antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), reporting minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/ml . The following table summarizes its antimicrobial activity:

| Pathogen | MIC (µg/ml) |

|---|---|

| Methicillin-resistant S. aureus | 1.56 - 6.25 |

| Escherichia coli | 4.0 |

| Candida albicans | 8.0 |

Anticancer Potential

Recent studies highlight sanguinarine's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of melanoma cells (A375 and RPMI-7951) and prostate cancer cells (LNCaP and DU145). The following mechanisms have been identified:

- Cell Cycle Arrest : Sanguinarine induces cell cycle blockade, leading to apoptosis in various cancer cell lines .

- Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition in models of cervical cancer .

Case Study: Cervical Cancer

A preclinical study identified sanguinarine as a dual inhibitor of AURKA and CDK2, critical targets in cervical cancer treatment. By analyzing 379 potential targets for sanguinarine and comparing them with cancer-related targets, researchers found significant overlap that suggests its multifaceted action against malignancies .

Anti-inflammatory Effects

Sanguinarine also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. A study involving the sanguinarine-chelerythrine fraction from Coptis chinensis demonstrated significant anti-inflammatory effects in rat models .

Propiedades

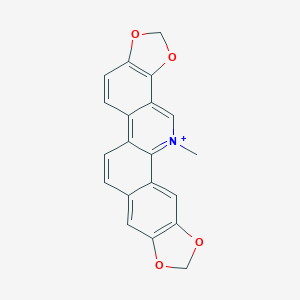

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGWHRKADIJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4752-86-7 (nitrate), 5578-73-4 (chloride) | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045204 | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-54-3 | |

| Record name | Sanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 °C | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.